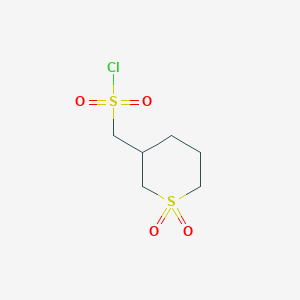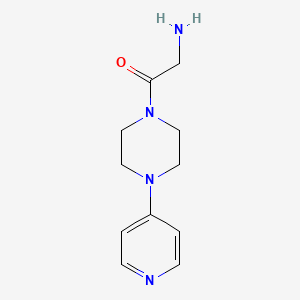
2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)ethan-1-one
説明
“2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)ethan-1-one”, commonly known as P4MP or piperazine analog, is a chemical compound that has drawn attention in scientific research in recent years. This compound belongs to the class of piperazine derivatives that have potent effects on the central nervous system1.
Synthesis Analysis
The synthesis of this compound is not explicitly mentioned in the available resources. However, similar compounds have been synthesized by reacting 1-(p-tolyl)propan-1-one with hydroxylamine hydrochloride followed by the reaction of the resulting oxime with pyridine-4-carboxylic acid1.Molecular Structure Analysis
The molecular formula of P4MP is C12H18N4O, and it has a molar mass of 234.3 g/mol1. The InChI key is PCZGEMXPGOXRQQ-UHFFFAOYSA-N1.
Chemical Reactions Analysis
The specific chemical reactions involving “2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)ethan-1-one” are not available in the resources. However, similar compounds have been studied for their anti-tubercular activity against Mycobacterium tuberculosis2.Physical And Chemical Properties Analysis
This white crystalline solid has a melting point of 143-147 °C and a boiling point of 397.5 °C. It is soluble in water, ethanol, and methanol and can be stored at room temperature without decomposing1.科学的研究の応用
Anticancer Activity
Research has demonstrated that derivatives involving piperazine and pyridine rings, similar to the core structure of 2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)ethan-1-one, have been synthesized and evaluated for their anticancer activities. For instance, piperazine-2,6-dione derivatives showed promising results against various cancer cell lines, including breast, lung, colon, ovary, and liver cancers, highlighting the potential therapeutic applications of these compounds in oncology (Kumar et al., 2013).
Coordination Chemistry
Studies have also delved into the coordination behavior of hexadentate N-donor Schiff bases derived from similar compounds, leading to the synthesis of zinc(II) pseudohalide complexes. These complexes exhibit interesting structural characteristics and luminescence properties, suggesting their potential application in material science and luminescent probes (Ghosh et al., 2006).
Antibacterial Properties
Another area of application includes the development of novel ligands derived from nalidixic acid and related compounds for antibacterial studies. These studies have found certain derivatives to exhibit good antibacterial activities against a variety of bacterial strains, underscoring their potential as antibacterial agents (AL-Duhaidahawi et al., 2020).
Safety And Hazards
The safety and hazards associated with this compound are not explicitly mentioned in the available resources. However, similar compounds have been classified as Eye Irritant 2 and Skin Sensitizer 13.
将来の方向性
The future directions for this compound are not explicitly mentioned in the available resources. However, given its potential effects on the central nervous system, it could be further studied for its medicinal properties1.
特性
IUPAC Name |
2-amino-1-(4-pyridin-4-ylpiperazin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O/c12-9-11(16)15-7-5-14(6-8-15)10-1-3-13-4-2-10/h1-4H,5-9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNFJRRJIMUZABD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=NC=C2)C(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-amino-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one](/img/structure/B1471291.png)
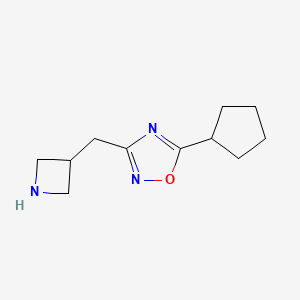
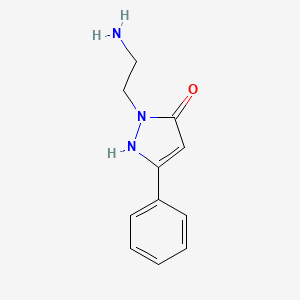
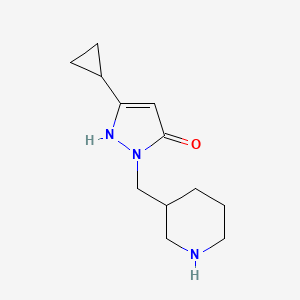
![4-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)aniline](/img/structure/B1471296.png)
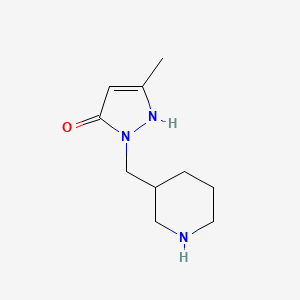
![(4-Fluorophenyl)-[4-(2,2,2-trifluoroethoxy)-phenyl]-methanone](/img/structure/B1471299.png)
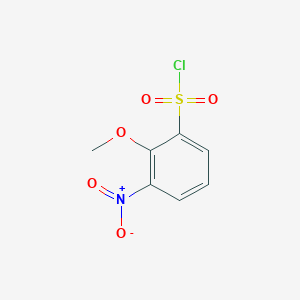
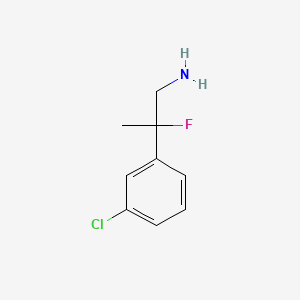
amine](/img/structure/B1471306.png)
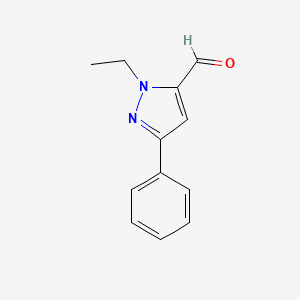
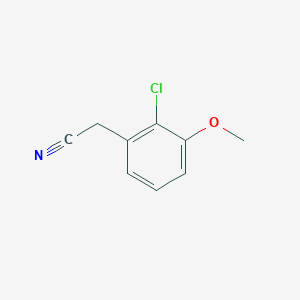
![2,7-Diazaspiro[3.5]nonan-1-one hydrochloride](/img/structure/B1471310.png)
